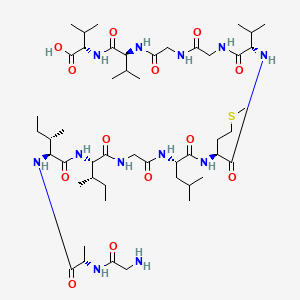

Amyloid b-Protein (29-40)

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRNMAKKYFYZMI-MXIVLKIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88N12O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1085.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Navigating the Challenges of a Pathologically Significant Peptide Fragment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of Amyloid Beta (29-40) Peptide

The amyloid beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease.[1][2] The Aβ(29-40) fragment, while shorter than the more commonly studied Aβ(1-40) and Aβ(1-42), represents a critical hydrophobic C-terminal region that plays a significant role in the peptide's propensity to aggregate and insert into cell membranes.[3] The synthesis and purification of this highly hydrophobic and aggregation-prone peptide fragment present considerable challenges.[4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the synthesis and purification of Aβ(29-40), focusing on robust methodologies and the scientific rationale behind key procedural choices.

I. The Synthetic Challenge: Solid-Phase Peptide Synthesis (SPPS) of Aβ(29-40)

The primary method for producing Aβ(29-40) is Fmoc-based solid-phase peptide synthesis (SPPS).[4][6] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. However, the hydrophobic nature of the Aβ(29-40) sequence can lead to on-resin aggregation, which hinders the efficiency of deprotection and coupling steps, ultimately impacting the yield and purity of the final product.[4][7]

Key Considerations for a Successful SPPS of Aβ(29-40):

-

Resin Selection: A Rink amide resin is a suitable choice for generating a C-terminally amidated peptide, which is a common modification.[6]

-

Protecting Group Strategy: The use of the Fmoc group for Nα-protection and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) is standard.[6]

-

Coupling Reagents: A combination of HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) is an effective and widely used coupling activation method.[8]

-

Overcoming Aggregation:

-

Solvent Choice: While DMF (dimethylformamide) is the standard solvent for SPPS, for aggregation-prone sequences like Aβ fragments, switching to or incorporating DMSO (dimethyl sulfoxide) can be beneficial. DMSO can improve the solvation of the growing peptide chain and the resin, enhancing the accessibility for reagents.[4][5]

-

Deprotection Base: Incomplete Fmoc deprotection is a significant hurdle. While 20% piperidine in DMF is standard, for challenging sequences, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2% in DMF) can significantly improve deprotection efficiency.[4]

-

Visualizing the SPPS Workflow

The following diagram illustrates the iterative cycle of Fmoc-SPPS for the synthesis of Aβ(29-40).

Caption: A diagram of the solid-phase peptide synthesis (SPPS) cycle.

II. Cleavage and Deprotection: Releasing the Crude Peptide

Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid "cocktail."

A Standard Cleavage Cocktail:

A common and effective cleavage cocktail consists of:

| Reagent | Purpose | Typical Percentage |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin | 95% |

| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% |

| Water | Scavenger and solvent | 2.5% |

Protocol for Cleavage and Deprotection:

-

Wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh and add it to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

III. Purification: The Critical Role of RP-HPLC

The crude peptide product will contain the desired Aβ(29-40) as well as deletion sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides to a high degree of homogeneity.[9]

Strategic Choices for RP-HPLC Purification of Aβ(29-40):

-

Stationary Phase (Column): Due to the hydrophobicity of Aβ(29-40), a C4 or C8 silica-based stationary phase is often preferred over a C18 phase to prevent irreversible binding.[1] An alternative and highly effective approach for amyloidogenic peptides is the use of a hydrophobic poly(styrene/divinylbenzene) stationary phase, such as a Polymer Laboratory Reverse Phase - Styrenedivinylbenzene (PLRP-S) column.[1][10]

-

Mobile Phase:

-

Low pH (TFA-based): The traditional approach uses a mobile phase of water and acetonitrile with 0.1% TFA.[11] However, the low isoelectric point of Aβ peptides (around 5.5) means that under acidic conditions, aggregation can increase, leading to broad, poorly resolved peaks.[1]

-

High pH (Ammonium Hydroxide-based): A more recent and often more successful strategy for Aβ peptides involves using a high pH mobile phase.[1][10] This can significantly improve peak shape and resolution by reducing on-column aggregation. A common high pH mobile phase consists of water and acetonitrile with 20 mM ammonium hydroxide.[1]

-

-

Temperature: For highly hydrophobic and aggregation-prone peptides, performing the HPLC separation at an elevated temperature (e.g., 80°C) can dramatically improve peak shape and recovery.[11]

Visualizing the Purification Workflow

This diagram outlines the key steps in the purification and quality control of synthetic Aβ(29-40).

Caption: A workflow diagram for the purification and quality control of Aβ(29-40).

Step-by-Step Preparative RP-HPLC Protocol (High pH Method):

-

Buffer Preparation:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solubilizing agent like hexafluoroisopropanol (HFIP) or guanidine hydrochloride (GuHCl), then dilute with Buffer A.

-

Chromatography:

-

Equilibrate a semi-preparative PLRP-S column with a low percentage of Buffer B (e.g., 5%).

-

Inject the dissolved crude peptide.

-

Elute the peptide with a linear gradient of Buffer B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size (e.g., 6 mL/min for a preparative column).[1]

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peak.

IV. Characterization and Quality Control: Ensuring Peptide Integrity

After purification, it is imperative to confirm the identity and purity of the Aβ(29-40) peptide.

Essential Analytical Techniques:

-

Analytical RP-HPLC: To assess the purity of the pooled fractions, an analytical RP-HPLC run is performed using a narrower column and a faster gradient. The goal is to observe a single, sharp peak, indicating high purity (>95%).

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide. This verifies that the correct amino acid sequence has been synthesized.

| Technique | Purpose | Expected Outcome for Aβ(29-40) |

| Analytical RP-HPLC | Purity assessment | A single major peak with >95% area under the curve. |

| Mass Spectrometry (MS) | Identity confirmation (molecular weight) | A mass peak corresponding to the calculated molecular weight of Aβ(29-40). |

V. Concluding Remarks: A Foundation for Reliable Research

The successful synthesis and purification of Aβ(29-40) are foundational for obtaining reliable and reproducible data in Alzheimer's disease research. The inherent challenges posed by its hydrophobic and aggregation-prone nature can be overcome through a rational approach to SPPS, strategic choices in RP-HPLC purification, and rigorous analytical characterization. By understanding the causality behind each experimental step, researchers can confidently produce high-quality Aβ(29-40) for their studies into the mechanisms of amyloid aggregation and neurotoxicity.

References

-

Warner, C. J. A., Dutta, S., Foley, A. R., & Raskatov, J. A. (n.d.). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments. [Link]

-

Camacho, I. E., & Constantino, G. (2010). Novel semisynthetic method for generating full length beta-amyloid peptides. Peptide Science, 94(4), 459-466. [Link]

-

Tickler, A. K., & Wade, J. D. (2007). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. The Journal of Organic Chemistry, 72(11), 4254-4257. [Link]

-

Warner, C. J. A., Dutta, S., Foley, A. R., & Raskatov, J. A. (2016). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. eScholarship, University of California. [Link]

-

Choi, J. W., Kim, H. Y., Jeon, M., Kim, D. J., & Kim, Y. (2012). Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis. Amyloid, 19(3), 133-139. [Link]

-

Warner, C. J. A., Dutta, S., Foley, A. R., & Raskatov, J. A. (2016). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments, (121). [Link]

-

Proctor, E. A., Na, D., D'Avanzo, C., & Kim, Y. (2019). Optimized Purification of Human Amyloid-beta (Aβ) 40 and Aβ42 Using an E. coli Expression System. Current Protocols in Protein Science, 98(1), e94. [Link]

-

Camacho, I. E., & Constantino, G. (2011). Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. Protein and Peptide Letters, 18(1), 89-95. [Link]

-

Ricker, R. (n.d.). Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42) by High-Temperature Reversed-Phase HPLC. Agilent. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

Baumketner, A., & Bernstein, S. L. (2009). Effect of trehalose on amyloid β (29–40)-membrane interaction. The Journal of Chemical Physics, 131(7), 075103. [Link]

-

Kim, H. Y., Park, J. H., Lee, J. Y., & Kim, Y. (2018). Characterization of a Conformation-Restricted Amyloid β Peptide and Immunoreactivity of Its Antibody in Human AD brain. ACS Chemical Neuroscience, 9(7), 1739-1748. [Link]

-

Drochioiu, G., Ion, L., & Murariu, M. (2018). SOLID PHASE SYNTHESIS OF FOUR ANALOGS OF AMYLOID-β(9-16) PEPTIDE: MS AND FT-IR CHARACTERIZATION. Revue Roumaine de Chimie, 63(5-6), 439-446. [Link]

-

Beauti, W. (2017). Recombinant Expression and Purification of Amyloid-β in E. coli. The Aquila Digital Community. [Link]

-

Araya, E., & Kawakami, T. (2019). Novel Purification Process for Amyloid Beta Peptide(1-40). International Journal of Molecular Sciences, 20(18), 4504. [Link]

-

Dear, A. J., & Michaels, T. C. T. (2020). Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells. ACS Chemical Neuroscience, 11(20), 3295-3302. [Link]

-

Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics, 13(1-2), 17-23. [Link]

-

Stöhr, J., Watts, J. C., & Mensinger, Z. L. (2012). Purified and synthetic Alzheimer's amyloid beta (Aβ) prions. Proceedings of the National Academy of Sciences, 109(27), 11025-11030. [Link]

-

Laczko, I., Vass, E., & Soos, K. (2001). Photoaffinity Cross-Linking of Alzheimer's Disease Amyloid Fibrils Reveals Interstrand Contact Regions Between Assembled Beta-Amyloid Peptide Subunits. Biochemistry, 40(40), 12057-12064. [Link]

-

Fisicaro, P., Ciavardini, A., & Pradervand, J. N. (2021). Accurate characterization of β-amyloid (Aβ40, Aβ42) standards using species-specific isotope dilution by means of HPLC-ICP-MS/MS. Analytical and Bioanalytical Chemistry, 413(24), 6149-6158. [Link]

-

Bodner, M., & Minton, A. P. (2006). Two Types of Alzheimer's b-Amyloid (1–40) Peptide Membrane Interactions. Biochemistry, 45(1), 142-150. [Link]

-

Klyubin, I., & Rowan, M. J. (2022). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 23(19), 11894. [Link]

Sources

- 1. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. renyi.hu [renyi.hu]

- 10. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. [escholarship.org]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to the Physicochemical Properties of the Aβ(29-40) Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aβ(29-40) Fragment in Alzheimer's Disease Research

The amyloid-beta (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with its aggregation into oligomers and fibrils being a hallmark of the disease.[1][2][3] While much research has focused on the full-length Aβ peptides, particularly Aβ(1-40) and Aβ(1-42), the C-terminal fragments (CTFs) have emerged as critical players in understanding the molecular mechanisms of Aβ assembly and toxicity.[4] Among these, the Aβ(29-40) fragment, a highly hydrophobic and membrane-active region, is of particular interest.[5][6][7] This guide provides a comprehensive overview of the physicochemical properties of the Aβ(29-40) fragment, offering insights into its structure, aggregation behavior, solubility, and interactions with lipid membranes. Understanding these properties is paramount for the rational design of therapeutic strategies targeting Aβ aggregation and its associated neurotoxicity.

I. Molecular Characteristics of Aβ(29-40)

The Aβ(29-40) fragment consists of the amino acid sequence H-GAIIGLMVGGVV-OH.[8] Its molecular characteristics are fundamental to its behavior in biological systems.

A. Amino Acid Composition and Hydrophobicity

The sequence is dominated by hydrophobic residues, including Glycine (G), Alanine (A), Isoleucine (I), Leucine (L), Methionine (M), and Valine (V). This high degree of hydrophobicity is a key determinant of its low solubility in aqueous solutions and its strong propensity to interact with and insert into lipid membranes.[5][6][9] The Grand Average of Hydropathicity (GRAVY) score for Aβ(29-40) is 2.29, indicating a strongly hydrophobic nature.[8]

B. Structural Plasticity: From α-Helix to β-Sheet

In solution, Aβ peptides, including their fragments, are known to undergo conformational transitions from random coil or α-helical structures to β-sheet-rich conformations, which is a critical step in the formation of amyloid fibrils.[9][10] The Aβ(29-40) region, in particular, is implicated as a key driver of this transition.[9]

-

α-Helical Conformation: In membrane-mimicking environments, such as in the presence of lipid bilayers, the Aβ(29-40) fragment can adopt an α-helical conformation.[5][6][11] This helical structure is thought to be stabilized by the hydrophobic core of the membrane.[6]

-

β-Sheet Formation: In aqueous solution, however, this region is prone to forming β-sheet structures, which serve as the building blocks for amyloid fibril assembly.[7][9][12] Molecular dynamics simulations have suggested that the formation of a short β-sheet within the 29-40 residue segment is a potential driving force for the aggregation of Aβ into fibrils.[9]

The conformational flexibility of Aβ(29-40) is a critical aspect of its pathology, as the transition to a β-sheet structure is a prerequisite for aggregation and subsequent neurotoxicity.

II. Aggregation Propensity and Pathway

The Aβ(29-40) fragment, due to its hydrophobic nature and propensity to form β-sheets, readily self-assembles into larger aggregates. Understanding the kinetics and pathway of this aggregation is crucial for developing inhibitors.

A. Nucleation-Dependent Polymerization

The aggregation of Aβ peptides generally follows a nucleation-dependent polymerization model. This process involves a lag phase, during which thermodynamically unfavorable "nuclei" are formed, followed by a rapid elongation phase where monomers are added to the growing fibrils. The Aβ(29-40) region is thought to play a significant role in the nucleation process.

B. Role in Full-Length Aβ Aggregation

The C-terminal region of Aβ, including the 29-40 sequence, is critical for controlling the stability and self-assembly of the full-length peptide.[4] The hydrophobic interactions mediated by this fragment are a major driving force for the initial association of Aβ monomers and the subsequent formation of oligomers and fibrils.[13]

III. Solubility and Solution Behavior

The solubility of Aβ fragments is a key factor influencing their aggregation kinetics and bioavailability.

A. Poor Aqueous Solubility

As expected from its hydrophobic amino acid composition, the Aβ(29-40) fragment exhibits very poor solubility in aqueous buffers at physiological pH.[14] This low solubility is a significant challenge for in vitro studies and necessitates the use of organic co-solvents or detergents to maintain the peptide in a monomeric state.

B. Solubilization Strategies

For experimental purposes, Aβ(29-40) is often dissolved in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break down pre-existing aggregates and ensure a monomeric starting population. The HFIP is then removed by evaporation, and the peptide film is reconstituted in the desired aqueous buffer. Another common approach is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it into the final experimental buffer.[14] It is crucial to note that the final concentration of DMSO should be kept low to avoid interference with the aggregation process or cellular assays.[14]

IV. Interaction with Lipid Membranes

The interaction of Aβ peptides with neuronal membranes is considered a key event in the progression of Alzheimer's disease, potentially leading to membrane disruption and cellular toxicity.[5][15][16] The hydrophobic Aβ(29-40) fragment plays a pivotal role in mediating these interactions.[5][6]

A. Membrane Insertion and Transmembrane Anchoring

The Aβ(29-40) sequence is believed to be the transmembrane C-terminal part of the Aβ peptide, capable of inserting into the hydrophobic core of lipid bilayers.[5][6] This insertion is thought to be stabilized by an α-helical conformation.[5] Acidic lipids in the membrane can further stabilize this transmembrane anchoring through electrostatic interactions.[5]

B. Membrane-Catalyzed Aggregation

Lipid membranes can act as two-dimensional templates that accelerate the aggregation of Aβ peptides.[5][11][16] The accumulation of Aβ on the membrane surface increases the local peptide concentration, facilitating the conformational changes required for aggregation into toxic structures.[5]

C. Fusogenic Properties

Interestingly, the Aβ(29-40) fragment has been shown to possess fusogenic properties, similar to viral fusion peptides.[8] It can induce the fusion of liposomes in vitro, a property that could have implications for its mechanism of toxicity.[8]

V. Experimental Methodologies for Characterizing Aβ(29-40)

A variety of biophysical techniques are employed to study the physicochemical properties of the Aβ(29-40) fragment. The choice of method depends on the specific property being investigated.

A. Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

Causality Behind Experimental Choice: The ThT assay is a widely used and straightforward method for monitoring the kinetics of amyloid fibril formation in real-time.[17][18][19][20] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[18][19] This allows for the quantitative measurement of fibril formation over time.

Self-Validating System: The assay includes controls such as the peptide in the absence of ThT to account for any intrinsic fluorescence and ThT alone to establish a baseline. The sigmoidal shape of the resulting fluorescence curve, with a distinct lag phase, elongation phase, and plateau, is characteristic of nucleation-dependent amyloid aggregation, providing internal validation of the process.

Experimental Protocol: Thioflavin T (ThT) Assay

-

Preparation of Aβ(29-40) Monomers:

-

Dissolve lyophilized Aβ(29-40) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator.

-

Store the resulting peptide films at -20°C or -80°C.

-

Immediately before use, reconstitute the peptide film in the desired experimental buffer (e.g., 20 mM phosphate buffer, pH 8.0) to the desired stock concentration.[17]

-

-

ThT Stock Solution:

-

Prepare a 2 mM stock solution of ThT in distilled water.

-

Filter the solution through a 0.22 µm filter and store it protected from light at 4°C.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the Aβ(29-40) solution to achieve the desired final concentration (typically in the µM range).[17]

-

Add ThT from the stock solution to a final concentration of 20 µM.[17]

-

Include control wells with buffer and ThT only (for baseline fluorescence) and Aβ(29-40) only (to check for intrinsic peptide fluorescence).

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the baseline fluorescence of the ThT-only control from all readings.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time, apparent rate constant of elongation, and maximum fluorescence intensity.

-

B. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality Behind Experimental Choice: CD spectroscopy is a powerful technique for determining the secondary structure content of proteins and peptides in solution.[10][21][22][23] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra, allowing for their identification and quantification.

Self-Validating System: The technique is non-destructive and can be used to monitor conformational changes over time. By acquiring spectra under different conditions (e.g., in aqueous buffer vs. a membrane-mimicking solvent), one can directly observe the structural transitions of Aβ(29-40). The characteristic spectral shapes for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band around 218 nm) provide a clear and validated readout of the peptide's conformation.[21]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation:

-

Prepare a monomeric stock solution of Aβ(29-40) as described for the ThT assay.

-

Dilute the peptide to a final concentration of 10-50 µM in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

-

-

Instrument Setup:

-

Use a CD spectropolarimeter equipped with a temperature-controlled cell holder.

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.

-

-

Data Acquisition:

-

Record CD spectra in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Information

Causality Behind Experimental Choice: NMR spectroscopy is a technique that can provide atomic-resolution structural information about peptides and proteins in solution and in the solid state.[24][25] For Aβ(29-40), solution-state NMR can be used to study the structure of the monomeric and small oligomeric species, while solid-state NMR is invaluable for determining the structure of the insoluble fibrillar aggregates.[7][24][25]

Self-Validating System: The assignment of NMR resonances to specific atoms in the peptide provides a highly detailed and self-consistent dataset. The observation of specific nuclear Overhauser effects (NOEs) between protons that are close in space allows for the calculation of a three-dimensional structure, which can be validated against geometric and energetic constraints.

VI. Quantitative Data Summary

| Property | Value/Description | Reference(s) |

| Amino Acid Sequence | H-GAIIGLMVGGVV-OH | [8] |

| Molecular Weight (Avg.) | 1085.36 Da | [8] |

| Theoretical pI | 7.0 | [8] |

| GRAVY Score | 2.29 | [8] |

| Solubility | Poor in aqueous solutions | [14] |

| Predominant Secondary Structure (Aqueous) | β-sheet | [7][9][12] |

| Predominant Secondary Structure (Membrane) | α-helix | [5][6][11] |

| Aggregation Pathway | Nucleation-dependent polymerization | General Aβ knowledge |

VII. Visualizations

A. Aβ(29-40) Aggregation Pathway

Caption: The nucleation-dependent aggregation pathway of the Aβ(29-40) fragment.

B. Experimental Workflow for Characterizing Aβ(29-40) Properties

Caption: A typical experimental workflow for the biophysical characterization of Aβ(29-40).

VIII. Conclusion and Future Directions

The Aβ(29-40) fragment is a critical determinant of the physicochemical properties of the full-length Aβ peptide. Its high hydrophobicity, conformational plasticity, and strong propensity to interact with lipid membranes make it a key player in the aggregation cascade and a potential therapeutic target. A thorough understanding of its behavior, as outlined in this guide, is essential for the development of effective strategies to combat Alzheimer's disease. Future research should continue to focus on elucidating the high-resolution structures of Aβ(29-40) oligomers, understanding the precise mechanisms of its membrane-disrupting activities, and designing small molecules or peptidomimetics that can specifically target this region to inhibit Aβ aggregation and toxicity.

References

-

Grönwall, C., et al. (2004). Two Types of Alzheimer's β-Amyloid (1–40) Peptide Membrane Interactions: Aggregation Preventing Transmembrane Anchoring Versus Accelerated Surface Fibril Formation. Journal of Molecular Biology, 335(4), 1039-1049. Retrieved from [Link]

-

Aisenbrey, C., et al. (2024). Understanding Aβ Peptide Binding to Lipid Membranes. A Biophysical Perspective. International Journal of Molecular Sciences, 25(9), 4881. Retrieved from [Link]

-

Nunan, J., & Small, D. H. (2002). The C-terminal Fragment of the Alzheimer's Disease Amyloid Protein Precursor Is Degraded by a Proteasome-Dependent Mechanism Distinct From Gamma-Secretase. Journal of Biological Chemistry, 277(50), 48362-48368. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). Amyloid β-Protein (29-40) peptide. Retrieved from [Link]

-

Tsai, C. J., et al. (2013). Lipid composition influences the release of Alzheimer's amyloid β-peptide from membranes. The Journal of Chemical Physics, 139(7), 075101. Retrieved from [Link]

-

Zheng, X., et al. (2015). Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors. The Journal of Physical Chemistry B, 119(11), 4143-4151. Retrieved from [Link]

-

Aisenbrey, C., et al. (2024). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. International Journal of Molecular Sciences, 25(9), 4881. Retrieved from [Link]

-

Das, P., et al. (2010). Effect of trehalose on the interaction of Alzheimer's Aβ-peptide and anionic lipid monolayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(10), 1838-1845. Retrieved from [Link]

-

ResearchGate. (n.d.). The secondary structure contents estimated from the CD spectra of Aβ peptides. Retrieved from [Link]

-

Sadat, A., et al. (2012). Site-specific structure of Aβ(25-35) peptide: isotope-assisted vibrational circular dichroism study. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(9), 1056-1062. Retrieved from [Link]

-

Xu, Y., et al. (2005). Conformational transition of amyloid β-peptide. Proceedings of the National Academy of Sciences, 102(15), 5403-5407. Retrieved from [Link]

-

Zheng, X., et al. (2015). Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors. The Journal of Physical Chemistry B, 119(11), 4143-4151. Retrieved from [Link]

-

Pribasnig, T., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), 7451-7456. Retrieved from [Link]

-

Benzinger, T. L., et al. (1998). Multiple quantum solid-state NMR indicates a parallel, not antiparallel, organization of β-sheets in Alzheimer's β-amyloid fibrils. Proceedings of the National Academy of Sciences, 95(23), 13407-13412. Retrieved from [Link]

-

Harada, T., & Kuroda, R. (2011). CD measurements of β-amyloid (1-40) and (1-42) in the condensed phase. Biopolymers, 95(2), 127-134. Retrieved from [Link]

-

ResearchGate. (n.d.). Circular dichroism spectra (A,B) and fractions of the secondary.... Retrieved from [Link]

-

de Oliveira, V. A., et al. (2021). Comparison of Aβ (1-40, 1-28, 11-22, and 29-40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex. Journal of Inorganic Biochemistry, 215, 111314. Retrieved from [Link]

-

Uddin, M. S., & Kabir, M. T. (2019). β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease. Frontiers in Neuroscience, 13, 1337. Retrieved from [Link]

-

Barz, B., & D'Souza, L. (2017). Pathways of Amyloid-β Aggregation Depend on Oligomer Shape. The Journal of Physical Chemistry B, 121(50), 11216-11226. Retrieved from [Link]

-

Vaillant-Beuchot, C., et al. (2021). Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer's disease models and human brains. Acta Neuropathologica, 141(1), 39-65. Retrieved from [Link]

-

ResearchGate. (2014). Can someone suggest a way for Amyloid Beta 29-40 and 29-42 solubility?. Retrieved from [Link]

-

Uddin, M. S., et al. (2020). Amyloidosis in Alzheimer's Disease: The Toxicity of Amyloid Beta (Aβ), Mechanisms of Its Accumulation and Implications of Medicinal Plants for Therapy. International Journal of Molecular Sciences, 21(16), 5933. Retrieved from [Link]

-

De Strooper, B. (2014). Toxic oligomer species of amyloid-β in Alzheimer's disease, a timing issue. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(9), 1835-1840. Retrieved from [Link]

-

Gsponer, J., & Caflisch, A. (2012). Polymorphic Structures of Alzheimer's β-Amyloid Globulomers. PLoS ONE, 7(6), e38432. Retrieved from [Link]

-

Lund University Publications. (2021). Exploration of Methods for Solubility Studies of Amyloid Beta. Retrieved from [Link]

-

ResearchGate. (2020). Comparison of Aβ (1–40, 1–28, 11–22, and 29–40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Amyloid beta. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2021). N-Terminal Hypothesis for Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (2011). Preparation, physiochemical characterization, and oral immunogenicity of Aβ(1-12), Aβ(29-40), and Aβ(1-42) loaded PLG microparticles formulations. Retrieved from [Link]

-

Lu, J. X., et al. (2013). A New Structural Model of Aβ40 Fibrils. Journal of the American Chemical Society, 135(7), 2636-2645. Retrieved from [Link]

-

Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Retrieved from [Link]

-

Garai, K., et al. (2003). The Amyloid β Peptide (Aβ1-40) Is Thermodynamically Soluble at Physiological Concentrations. Biochemistry, 42(45), 13243-13250. Retrieved from [Link]

-

Ziv, Y., et al. (2023). Amyloid-beta peptide toxicity in the aged brain is a one-way journey into Alzheimer's disease. Frontiers in Aging Neuroscience, 15, 1222122. Retrieved from [Link]

-

Li, X., et al. (2022). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Molecules, 27(11), 3543. Retrieved from [Link]

-

Sgourakis, N. G., et al. (2007). The Alzheimer's peptides Aβ40 and 42 adopt distinct conformations in water: A combined MD / NMR study. Journal of Molecular Biology, 368(5), 1448-1457. Retrieved from [Link]

-

Eisenberg, D., & Jucker, M. (2012). Amyloid Structure: Conformational Diversity and Consequences. Cell, 148(6), 1188-1203. Retrieved from [Link]

-

White, J. A., et al. (2009). NEURON SPECIFIC TOXICITY OF OLIGOMERIC BETA AMYLOID: Implications for JUN-kinase and oxidative stress. Journal of neurochemistry, 108(5), 1236-1250. Retrieved from [Link]

-

Tycko, R. (2011). Solid State NMR Studies of Amyloid Fibril Structure. Annual Review of Physical Chemistry, 62, 279-299. Retrieved from [Link]

-

Younan, N. D., & Viles, J. H. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience, 3(6), 429-440. Retrieved from [Link]

-

SciSpace. (n.d.). Modulation of Amyloid β-Protein (Aβ) Assembly by.... Retrieved from [Link]

-

Hou, L., et al. (2004). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide's Conformation. Journal of the American Chemical Society, 126(7), 1992-2005. Retrieved from [Link]

-

Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. International Journal of Biological Macromolecules, 99, 440-446. Retrieved from [Link]

-

ULisboa. (n.d.). Epitope Mapping by NMR of a Novel Anti-Aβ Antibody (STAB-MAb). Retrieved from [Link]

-

MDPI. (2021). Observation of Intact and Proteolytically Cleaved Amyloid-Beta (1–40)-Oleuropein Noncovalent Complex at Neutral pH by Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Amyloidosis in Alzheimer's Disease: The Toxicity of Amyloid Beta (Aβ), Mechanisms of Its Accumulation and Implications of Medicinal Plants for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic oligomer species of amyloid-β in Alzheimer's disease, a timing issue [smw.ch]

- 3. Amyloid beta - Wikipedia [en.wikipedia.org]

- 4. Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors: Do C-Terminal Interactions Play a Key Role in Their Inhibitory Activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Types of Alzheimer’s β-Amyloid (1–40) Peptide Membrane Interactions : Aggregation Preventing Transmembrane Anchoring Versus Accelerated Surface Fibril Formation [diva-portal.org]

- 6. Lipid composition influences the release of Alzheimer's amyloid β-peptide from membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple quantum solid-state NMR indicates a parallel, not antiparallel, organization of β-sheets in Alzheimer's β-amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amyloid β-Protein (29-40) peptide [novoprolabs.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Site-specific structure of Aβ(25-35) peptide: isotope-assisted vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polymorphic Structures of Alzheimer's β-Amyloid Globulomers | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. mdpi.com [mdpi.com]

- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CD measurements of β-amyloid (1-40) and (1-42) in the condensed phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Functions of Amyloid Precursor Protein C-Terminal Fragments (APP-CTFs)

Introduction: Beyond the Plaque – A Deeper Dive into Upstream Pathological Mediators

For decades, the amyloid cascade hypothesis has rightfully positioned the amyloid-beta (Aβ) peptide as a central figure in the pathogenesis of Alzheimer's Disease (AD).[1][2] The accumulation of Aβ into oligomers and plaques is a defining neuropathological hallmark, driving synaptic dysfunction and neuronal loss.[2][3] However, a growing body of evidence compels a shift in focus towards the upstream precursors of Aβ: the C-terminal fragments (CTFs) of the Amyloid Precursor Protein (APP). These fragments, once considered mere intermediates, are now recognized as potent, biologically active molecules that exert significant neurotoxicity independent of Aβ, representing a critical, earlier phase of AD pathology.[4][5]

This technical guide provides an in-depth exploration of the biological functions of the primary APP-CTFs: CTFβ (C99) , CTFα (C83) , and the APP Intracellular Domain (AICD) . We will dissect their generation, metabolism, and multifaceted roles in orchestrating cellular dysfunction, from sabotaging mitochondrial health to dysregulating nuclear gene expression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced, Aβ-independent mechanisms contributing to neurodegeneration and to identify novel therapeutic targets within the APP processing pathway.

Part 1: Generation and Metabolism of APP C-Terminal Fragments

The fate of the APP holoprotein is determined by a series of proteolytic cleavages orchestrated by secretase enzymes. Two competing pathways dictate which fragments are produced.[3][6]

-

The Non-Amyloidogenic Pathway: In this protective pathway, APP is first cleaved by α-secretase within the Aβ domain.[6] This cleavage event precludes the formation of the Aβ peptide and generates two fragments: a large soluble ectodomain (sAPPα) and the membrane-tethered 83-amino acid C-terminal fragment, CTFα (or C83) .[7][8]

-

The Amyloidogenic Pathway: This pathway is central to AD pathology. APP is first cleaved by β-secretase (BACE1) , which generates the soluble ectodomain sAPPβ and the 99-amino acid, membrane-bound C-terminal fragment, CTFβ (or C99) .[3][9] C99 contains the complete Aβ sequence and is its direct precursor.

Following their generation, both C83 and C99 are substrates for the γ-secretase complex.[7] Cleavage of C99 by γ-secretase releases the Aβ peptide into the extracellular space and the APP Intracellular Domain (AICD) into the cytoplasm.[9] Similarly, cleavage of C83 yields the non-toxic p3 peptide and AICD.[3]

While γ-secretase cleavage is a primary fate, studies have revealed an alternative, proteasome-dependent mechanism for C99 degradation that does not produce Aβ.[10] This suggests that cellular protein quality control systems can directly process C99, and impairments in these systems could lead to an increase in both C99 accumulation and its subsequent processing into Aβ.[10]

Focus Area 2: Disruption of Ion Homeostasis

Calcium (Ca²⁺) dyshomeostasis is a central mechanism of neurotoxicity in AD, linking amyloid pathology to synaptic failure and cell death. [11][12]APP-CTFs contribute directly to this process by impairing the cell's ability to regulate intracellular Ca²⁺ levels. Research has shown that a C-terminal fragment of APP (CT105, which is analogous to C99) is a potent inhibitor of the Mg²⁺-Ca²⁺ ATPase located on the endoplasmic reticulum (ER). [13]This enzyme is critical for sequestering Ca²⁺ into ER stores. Its inhibition by APP-CTFs leads to elevated cytosolic Ca²⁺, rendering neurons vulnerable to excitotoxicity and apoptosis. [11][13]

| Effect of APP-CTF Accumulation on Ion Homeostasis | Mechanism | Consequence | Reference |

|---|---|---|---|

| Elevated Cytosolic Ca²⁺ | Inhibition of ER Mg²⁺-Ca²⁺ ATPase | Increased vulnerability to excitotoxicity, ER stress, and apoptosis. | [13] |

| Disrupted Ca²⁺ Sequestration | Impaired ability of the ER to buffer cytosolic Ca²⁺ fluctuations. | Lowered threshold for pathological signaling cascades. | [13][14]|

Experimental Protocol 1: Assessing Mitochondrial Membrane Potential in a C99-Expressing Cellular Model

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential (ΔΨm) by flow cytometry, a key indicator of mitochondrial health. A decrease in ΔΨm is an early sign of mitochondrial dysfunction.

Objective: To quantify the impact of C99 expression on mitochondrial membrane potential.

Materials:

-

SH-SY5Y neuroblastoma cells stably expressing C99 (or inducible expression system).

-

Control SH-SY5Y cells (e.g., expressing empty vector).

-

Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.

-

TMRE stock solution (e.g., 1 mM in DMSO).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (10 mM stock in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer equipped with a 561 nm laser and appropriate emission filters (e.g., 585/42 nm).

Methodology:

-

Cell Culture: Plate control and C99-expressing SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture for 24-48 hours.

-

Positive Control Setup: For a positive control well, add FCCP to a final concentration of 10 µM and incubate for 15-30 minutes before staining. This will chemically depolarize the mitochondria.

-

TMRE Staining:

-

Prepare a fresh working solution of TMRE in pre-warmed culture medium to a final concentration of 50-100 nM. Causality Note: The concentration must be optimized as high levels can be toxic and cause quenching. The use of pre-warmed medium prevents temperature shock to the cells, which can affect mitochondrial potential.

-

Aspirate the old medium from the cells and add the TMRE-containing medium.

-

Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Cell Harvesting:

-

After incubation, aspirate the TMRE medium and wash the cells once with 1 mL of warm PBS.

-

Add 200 µL of Trypsin-EDTA and incubate for 2-3 minutes until cells detach.

-

Neutralize the trypsin by adding 800 µL of complete culture medium.

-

Transfer the cell suspension to a 1.5 mL microcentrifuge tube or a flow cytometry tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on the flow cytometer.

-

Excite the cells with the 561 nm laser and collect the emission in the appropriate channel (e.g., PE or PE-Texas Red channel).

-

Collect at least 10,000 events (cells) per sample.

-

Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

-

-

Data Interpretation:

-

The geometric mean fluorescence intensity (MFI) of the TMRE signal is proportional to the mitochondrial membrane potential.

-

Compare the MFI of the C99-expressing cells to the control cells. A significant decrease in MFI in the C99 cells indicates mitochondrial depolarization and dysfunction.

-

The FCCP-treated sample should show a dramatic drop in MFI, validating that the assay is working correctly.

-

Part 3: The APP Intracellular Domain (AICD): A Nuclear Signaling Fragment

Upon its release by γ-secretase, the small, soluble AICD fragment can embark on a different pathological journey. With a very short half-life, its effects are potent and tightly regulated. AICD can translocate to the nucleus and act as a transcriptional regulator, altering the expression of genes implicated in AD. [15][16]

Focus Area 1: Transcriptional Dysregulation

The primary mechanism of AICD-mediated gene regulation involves its interaction with the adaptor protein Fe65 and the histone acetyltransferase Tip60. [15][17]

-

Nuclear Translocation: In the cytoplasm, AICD binds to Fe65.

-

AFT Complex Formation: This AICD-Fe65 complex translocates to the nucleus, where it associates with Tip60 to form a transcriptionally active complex (often called the AFT complex). [17]3. Gene Regulation: This complex can then bind to the promoter regions of specific target genes to either activate or repress their transcription.

One of the most critical known targets of AICD is Glycogen Synthase Kinase-3β (GSK-3β) . [15]AICD can increase the expression of GSK-3β, an enzyme that plays a major role in the hyperphosphorylation of the tau protein, the primary component of neurofibrillary tangles (NFTs). This provides a direct mechanistic link between APP processing and tau pathology. Other cellular processes influenced by AICD's transcriptional activity include apoptosis, calcium signaling, and cytoskeletal dynamics. [17][18]

Experimental Protocol 2: Luciferase Reporter Assay for AICD-Mediated Transcriptional Activity

This protocol allows for the quantitative measurement of AICD's ability to activate the transcription of a specific target gene, such as GSK-3β.

Objective: To determine if AICD expression increases the transcriptional activity of the GSK-3β promoter.

Materials:

-

HEK293T or other easily transfectable cells.

-

Expression plasmid for AICD (or a construct that produces AICD, e.g., APP-C99).

-

Expression plasmids for Fe65 and Tip60 (optional, to enhance the effect).

-

Reporter plasmid: pGL3-GSK3β promoter-Luciferase (containing the GSK-3β promoter upstream of the firefly luciferase gene).

-

Control reporter plasmid: pRL-TK (containing the Renilla luciferase gene driven by a constitutive promoter, for normalization).

-

Lipofectamine 3000 or other transfection reagent.

-

Opti-MEM reduced-serum medium.

-

Dual-Luciferase® Reporter Assay System (Promega) or similar.

-

Luminometer.

Methodology:

-

Cell Plating: The day before transfection, plate HEK293T cells in a 24-well plate at a density that will result in 90-95% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM. A typical mix would be:

-

100 ng of pGL3-GSK3β promoter-Luciferase reporter.

-

10 ng of pRL-TK normalization control.

-

200 ng of AICD expression plasmid (or empty vector for control).

-

(Optional) 100 ng each of Fe65 and Tip60 plasmids.

-

-

Prepare the transfection reagent according to the manufacturer's protocol.

-

Add the DNA mix to the transfection reagent, incubate for 10-15 minutes at room temperature, and then add the entire complex to the cells.

-

-

Incubation: Incubate the cells for 24-48 hours post-transfection. Causality Note: A 48-hour incubation allows sufficient time for the expression of all transfected plasmids and the subsequent transcription and translation of the luciferase reporter genes.

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Add 100 µL of Passive Lysis Buffer (from the assay kit) to each well.

-

Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

-

Luminometer Measurement:

-

Transfer 20 µL of the cell lysate from each well into a white, opaque 96-well plate.

-

Using the luminometer and the Dual-Luciferase assay reagents, first inject the Firefly Luciferase substrate and measure the luminescence (Luminescence F).

-

Immediately after, inject the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase. Measure this luminescence (Luminescence R).

-

-

Data Analysis:

-

For each well, calculate the ratio: (Luminescence F) / (Luminescence R) . This normalization corrects for variations in transfection efficiency and cell number.

-

Calculate the fold change by dividing the normalized ratio of the AICD-expressing samples by the normalized ratio of the empty vector control samples.

-

A fold change significantly greater than 1 indicates that AICD activates the GSK-3β promoter.

-

Part 4: C-Terminal Fragments of Aβ Peptide: Inhibitors or Toxins?

While this guide focuses on APP-CTFs, it is important to briefly address the distinct biological functions of fragments derived from the Aβ peptide itself. The role of these Aβ-CTFs is complex and context-dependent.

-

Inhibitors of Aggregation: Paradoxically, certain short C-terminal fragments of Aβ42, such as Aβ(39-42), have been shown to be potent inhibitors of full-length Aβ42 oligomerization and neurotoxicity. [19][20][21]These fragments are thought to bind to the C-terminal region of full-length Aβ42, disrupting the hydrophobic interactions that are critical for its self-assembly into toxic oligomers. [20][22]This has opened a potential therapeutic avenue for developing peptidomimetics that halt the initial aggregation steps.

-

Formation of Toxic Pores: Conversely, other Aβ fragments, such as Aβ(25-35), are known to be cytotoxic and can self-assemble into oligomeric structures that resemble β-barrels or "cylindrins". [23][24][25]These barrel-like structures are hypothesized to insert into the neuronal membrane, forming unregulated ion channels that disrupt membrane integrity and ion homeostasis, leading to cell death. [23][25] The ultimate biological effect of an Aβ-CTF appears to depend heavily on its length, sequence, and propensity to adopt specific secondary structures like β-hairpins. [19][21]

Conclusion & Future Directions

The biological functions of APP C-terminal fragments are far more extensive and insidious than previously appreciated. C99 and its counterparts act as primary toxins, initiating a cascade of cellular damage—most notably mitochondrial failure and calcium dysregulation—long before Aβ plaques become a prominent feature of the AD brain. Concurrently, the AICD fragment functions as a rogue transcriptional regulator, directly linking APP processing to other key pathological events like tau hyperphosphorylation.

This deeper understanding underscores the necessity for therapeutic strategies that target these upstream events. Modulating β- or γ-secretase activity remains a viable, albeit challenging, approach. However, novel strategies aimed at enhancing the non-amyloidogenic processing of APP, promoting the proteasomal degradation of C99, or specifically blocking the downstream toxic actions of C99 on mitochondria and AICD in the nucleus, may hold greater promise for early-stage intervention. As research continues to unravel the complex biology of these fragments, they will undoubtedly solidify their position as critical targets in the development of next-generation, disease-modifying therapies for Alzheimer's Disease.

References

-

Vaillant-Beuchot, C., Mary, A., Pardossi-Piquard, R., et al. (2021). Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer's disease models and human brains. Acta Neuropathologica. [Link]

-

Nadeem, M., T., A., & Bitan, G. (2018). Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity. Biophysical Journal. [Link]

-

Singh, S. (2024). Amyloid Precursor Protein Intracellular Domain (AICD) and Its Role in Alzheimer's Disease. News-Medical.net. [Link]

-

Papp, A., Kékesi, K. A., & Juhász, G. (2003). C-terminal fragments of amyloid-beta peptide cause cholinergic axonal degeneration by a toxic effect rather than by physical injury in the nondemented human brain. Neurochemical Research. [Link]

-

Nunan, J., Small, D. H., & Multhaup, G. (2001). The C-terminal Fragment of the Alzheimer's Disease Amyloid Protein Precursor Is Degraded by a Proteasome-Dependent Mechanism Distinct From Gamma-Secretase. European Journal of Biochemistry. [Link]

-

Park, J. C., Han, S. H., & Mook-Jung, I. (2010). Possible roles of amyloid intracellular domain of amyloid precursor protein. BMB Reports. [Link]

-

Hauptmann, S., Scherping, I., Dröse, S., et al. (2009). Mitochondrial dysfunction and accumulation of the β-secretase-cleaved C-terminal fragment of APP in Alzheimer's disease transgenic mice. Neurobiology of Disease. [Link]

-

Zhang, Y. W., Liu, S., Zhang, X., et al. (2012). The APP intracellular domain (AICD) inhibits Wnt signalling and promotes neurite outgrowth. Cellular Signalling. [Link]

-

Wiltfang, J., Esselmann, H., & Bibl, M. (2007). Truncated and modified amyloid-beta species. Brain Pathology. [Link]

-

Langui, D., Girardot, N., El Hachimi, K. H., et al. (2020). Identification of truncated C-terminal fragments of the Alzheimer's disease amyloid protein precursor derived from sequential proteolytic pathways. Journal of Neurochemistry. [Link]

-

Müller, T., & Deller, T. (2008). The amyloid precursor protein intracellular domain (AICD) as modulator of gene expression, apoptosis, and cytoskeletal dynamics-relevance for Alzheimer's disease. Progress in Neurobiology. [Link]

-

Le-Sargeant, C., & Mutter, M. (2023). Interactions between amyloid, amyloid precursor protein, and mitochondria. Frontiers in Neuroscience. [Link]

-

Park, J. C., Han, S. H., & Mook-Jung, I. (2010). Possible roles of amyloid intracellular domain of amyloid precursor protein. BMB reports. [Link]

-

Gnanasekaran, A., & Kar, S. (2022). Contribution of Amyloid Precursor Protein towards Mitochondrial Dysfunction in Alzheimer's Disease. Alzheimer's & Dementia. [Link]

-

Abdul, H. M., & Butterfield, D. A. (2007). Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells. Journal of Neurochemistry. [Link]

-

Vaillant-Beuchot, C., Mary, A., & Pardossi-Piquard, R. (2021). Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer's disease models and human brains. Institut de Pharmacologie Moléculaire et Cellulaire. [Link]

-

Bleiholder, C., Do, T. D., Wu, C., et al. (2016). Amyloid β-Protein C-Terminal Fragments: Formation of Cylindrins and β-Barrels. Journal of the American Chemical Society. [Link]

-

Zheng, X., Wu, C., Liu, D., et al. (2015). Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors. The Journal of Physical Chemistry B. [Link]

-

Bleiholder, C., Do, T. D., Wu, C., et al. (2016). Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels. Journal of the American Chemical Society. [Link]

-

Chen, G. F., Xu, T. H., Yan, Y., et al. (2017). β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

-

Brothers, H. M., Gosztyla, M. L., & Robinson, S. R. (2018). The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

-

Puzzo, D., Sivilia, S., & Canale, C. (2016). Amyloid-β 1-24 C-terminal truncated fragment promotes amyloid-β 1-42 aggregate formation in the healthy brain. Scientific Reports. [Link]

-

Zheng, X., Wu, C., Liu, D., et al. (2015). Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors. The Journal of Physical Chemistry B. [Link]

-

Yankner, B. A., Dawes, L. R., Fisher, S., et al. (1989). The neurotoxic carboxy-terminal fragment of the Alzheimer amyloid precursor binds specifically to a neuronal cell surface molecule. Journal of Neuroscience. [Link]

-

Wikipedia contributors. (2024). Amyloid beta. Wikipedia. [Link]

-

Mattson, M. P. (2009). Neuronal Calcium Mishandling and the Pathogenesis of Alzheimer's Disease. Trends in Neurosciences. [Link]

-

Sureshbabu, A., & Kunda, P. (2013). Calcium Ions Promote Formation of Amyloid β-Peptide (1–40) Oligomers Causally Implicated in Neuronal Toxicity of Alzheimer's Disease. PLOS ONE. [Link]

-

Bleiholder, C., Do, T. D., Wu, C., et al. (2016). Amyloid β-Protein C-Terminal Fragments: Formation of Cylindrins and β-Barrels. Journal of the American Chemical Society. [Link]

-

Pizzo, P., & Pozzan, T. (2021). Calcium Dyshomeostasis in Alzheimer's Disease Pathogenesis. Cells. [Link]

-

Proft, J., & Rauk, A. (2023). Alzheimer's Disease beyond Calcium Dysregulation: The Complex Interplay between Calmodulin, Calmodulin-Binding Proteins and Amyloid Beta from Disease Onset through Progression. International Journal of Molecular Sciences. [Link]

-

Suzuki, T., & Nakaya, T. (2008). Regulation of Amyloid β-Protein Precursor by Phosphorylation and Protein Interactions. The Journal of Biological Chemistry. [Link]

-

Wu, C., Murray, M., & Shea, J. E. (2012). The structure of Aβ42 C-terminal fragments probed by a combined experimental and theoretical study. Journal of Physical Chemistry B. [Link]

-

Zheng, X., & Liu, D. (2023). Cellular response to β‐amyloid neurotoxicity in Alzheimer's disease and implications in new therapeutics. Acta Pharmaceutica Sinica B. [Link]

-

Adlimoghaddam, A., & Albensi, B. C. (2022). Experimental methods for studying amyloid cross‐interactions. Journal of Neuroscience Research. [Link]

-

Uddin, M. S., & Rahman, M. A. (2022). The duality of amyloid-β: its role in normal and Alzheimer's disease states. Journal of Neurochemistry. [Link]

-

Hata, S., & Suzuki, T. (2017). Suppression of the amyloidogenic metabolism of APP and the accumulation of Aβ by alcadein α in the brain during aging. Frontiers in Molecular Neuroscience. [Link]

-

Mark, R. J., & Mattson, M. P. (1996). C-terminal fragment of amyloid precursor protein inhibits calcium uptake into rat brain microsomes by Mg2+-Ca2+ ATPase. Neurobiology of Aging. [Link]

-

Wikipedia contributors. (2024). Alzheimer's disease. Wikipedia. [Link]

-

Barage, S. H., & Sonawane, K. D. (2015). Amyloid-β Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer's Disease. Current Neuropharmacology. [Link]

-

Muresan, V., & Muresan, Z. (2016). Amyloid-β Precursor Protein: Multiple fragments, numerous transport routes and mechanisms. Experimental Cell Research. [Link]

-

Pluta, R., Ułamek-Kozioł, M., Januszewski, S., & Czuczwar, S. J. (2020). CTFα and CTFβ remain unaltered in the AD frontal cortex. ResearchGate. [Link]

Sources

- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]

- 2. Amyloid-Beta Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]

- 4. Accumulation of amyloid precursor protein C-terminal fragments triggers mitochondrial structure, function, and mitophagy defects in Alzheimer’s disease models and human brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of truncated C-terminal fragments of the Alzheimer's disease amyloid protein precursor derived from sequential proteolytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The duality of amyloid-β: its role in normal and Alzheimer’s disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Truncated and modified amyloid-beta species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of the amyloidogenic metabolism of APP and the accumulation of Aβ by alcadein α in the brain during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between amyloid, amyloid precursor protein, and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The C-terminal fragment of the Alzheimer's disease amyloid protein precursor is degraded by a proteasome-dependent mechanism distinct from gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuronal Calcium Mishandling and the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. C-terminal fragment of amyloid precursor protein inhibits calcium uptake into rat brain microsomes by Mg2+-Ca2+ ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium Ions Promote Formation of Amyloid β-Peptide (1–40) Oligomers Causally Implicated in Neuronal Toxicity of Alzheimer's Disease | PLOS One [journals.plos.org]

- 15. hubbian.com [hubbian.com]

- 16. The amyloid precursor protein intracellular domain (AICD) as modulator of gene expression, apoptosis, and cytoskeletal dynamics-relevance for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmbreports.org [bmbreports.org]

- 18. Possible roles of amyloid intracellular domain of amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of C-Terminal Fragments of Amyloid β-Protein as Aβ Inhibitors: Do C-Terminal Interactions Play a Key Role in Their Inhibitory Activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The structure of Aβ42 C-terminal fragments probed by a combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Amyloid β-Protein C-Terminal Fragments: Formation of Cylindrins and β-Barrels [agris.fao.org]

- 24. Amyloid β-Protein C-terminal Fragments: Formation of Cylindrins and β-barrels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Role of Aβ(29-40) in Amyloid-ApoE Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between amyloid-beta (Aβ) and apolipoprotein E (ApoE) is a cornerstone of Alzheimer's disease (AD) pathogenesis.[1] While the full-length Aβ peptide has been extensively studied, emerging evidence highlights the critical role of specific fragments in mediating this pathological interaction. This guide focuses on the Aβ(29-40) region, a hydrophobic C-terminal segment, and its pivotal function in the binding and subsequent aggregation cascade with ApoE. We will delve into the structural basis of this interaction, its isoform-specific nuances, and provide detailed experimental protocols for its investigation, offering a comprehensive resource for researchers aiming to dissect and target this crucial aspect of AD.

Introduction: The Centrality of the Aβ-ApoE Interaction in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of Aβ peptides into amyloid plaques and the formation of intracellular neurofibrillary tangles.[2][3][4] The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary event in AD pathogenesis.[5][6] Apolipoprotein E (ApoE), the major cholesterol carrier in the brain, is genetically linked to late-onset AD, with the APOE4 allele being the strongest genetic risk factor.[1] ApoE plays a dual role in Aβ metabolism, influencing both its clearance and aggregation.[5][7][8] The direct physical interaction between Aβ and ApoE is a critical determinant of these processes.[7] Understanding the specific domains that mediate this interaction is paramount for developing targeted therapeutics.

The Aβ peptide is derived from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases, resulting primarily in Aβ40 and the more aggregation-prone Aβ42.[4][6] The C-terminal region of Aβ is highly hydrophobic and plays a significant role in its aggregation and neurotoxicity.[9] Specifically, the Aβ(29-40) fragment has been identified as a key region involved in protein-protein interactions, including with ApoE.[9]

Structural and Biochemical Basis of the Aβ(29-40)-ApoE Interaction

The Aβ(29-40) Fragment: A Hydrophobic Hotspot

The Aβ(29-40) sequence (GAIIGLMVGGVV) is a highly hydrophobic and amyloidogenic region of the full-length Aβ peptide.[10] This intrinsic hydrophobicity drives its self-aggregation and its interaction with other proteins. Computational modeling and experimental studies suggest that this region can adopt a β-sheet conformation, a hallmark of amyloid fibrils.

ApoE Structure and Putative Aβ Binding Sites

ApoE is a 299-amino acid protein with two main functional domains: an N-terminal receptor-binding domain and a C-terminal lipid-binding domain.[5][11][12] While initial studies pointed to the C-terminal domain (residues 244-272) as the primary Aβ binding site, more recent evidence suggests that multiple regions of ApoE, including the N-terminal domain, can interact with Aβ.[5][8] This interaction is thought to be multivalent and cooperative, meaning that binding at one site enhances binding at another.[8]

The Role of Aβ(29-40) in Mediating the Interaction

The hydrophobic nature of Aβ(29-40) makes it a prime candidate for interacting with the lipid-binding regions of ApoE. Molecular docking studies have suggested that amyloidogenic regions of ApoE can act as important binding sites for oligomeric Aβ.[10] It is hypothesized that the Aβ(29-40) region binds to a hydrophobic pocket on ApoE, initiating a conformational change in both proteins that promotes aggregation.

Isoform-Specific Differences in the Interaction

The three major human ApoE isoforms (ApoE2, ApoE3, and ApoE4) differ by single amino acid substitutions. These subtle changes have profound effects on ApoE structure and function, including its interaction with Aβ. ApoE4 is associated with increased Aβ aggregation and impaired clearance compared to ApoE3 and ApoE2.[13][14] While the precise molecular basis for this is still under investigation, it is believed that ApoE4 adopts a less stable conformation that exposes its Aβ-binding regions more readily, thereby promoting the formation of toxic ApoE/Aβ complexes.[15] Studies have shown that native ApoE3 binds Aβ more readily than native ApoE4, leading to more efficient clearance.[16]

Experimental Methodologies for Studying the Aβ(29-40)-ApoE Interaction

A multi-faceted approach employing a combination of biophysical, biochemical, and cell-based assays is necessary to fully characterize the Aβ(29-40)-ApoE interaction.

Peptide-Protein Interaction Assays

These assays are crucial for determining the binding affinity and kinetics of the interaction between the Aβ(29-40) peptide and the full-length ApoE protein.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[17] It can provide quantitative data on association and dissociation rate constants, as well as the overall binding affinity (KD).

Table 1: Representative SPR Kinetic Data for Aβ-ApoE Interaction

| Interacting Molecules | ka (1/Ms) | kd (1/s) | KD (nM) | Reference |

| Aβ1-40 and ApoE4 (lipidated) | 1.2 x 10^5 | 3.8 x 10^-3 | 31.67 | [7] |

| Aβ1-40 and ApoE3 (recombinant) | - | - | ~20 | [5] |

| Aβ and ApoE3 (recombinant, heparin binding) | - | - | 320 | [18] |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization of ApoE:

-

Covalently immobilize recombinant human ApoE (isoform of interest) onto a CM5 sensor chip via amine coupling.

-

Activate the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject ApoE in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Preparation of Aβ(29-40) Analyte:

-

Synthesize and purify the Aβ(29-40) peptide.

-

To prevent aggregation, dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), evaporate the solvent, and then resuspend in an appropriate running buffer (e.g., PBS with 0.005% P20 surfactant).

-

Prepare a dilution series of the Aβ(29-40) peptide in the running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of Aβ(29-40) over the immobilized ApoE surface and a reference flow cell (without ApoE).

-

Monitor the change in the refractive index (measured in response units, RU) over time.

-

After each injection, regenerate the sensor surface with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Co-IP is used to identify and confirm protein-protein interactions in a complex mixture, such as cell lysates or conditioned media.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

-

Sample Preparation:

-

Incubate recombinant ApoE with synthetic Aβ(29-40) peptide in a suitable binding buffer (e.g., RIPA buffer) for 2-4 hours at 4°C.

-

Alternatively, use conditioned media from cells co-expressing ApoE and a construct containing the Aβ(29-40) sequence.

-

-

Immunoprecipitation:

-

Add an antibody specific to ApoE to the sample and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with a stringent wash buffer to remove non-specific binders.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an antibody specific for the Aβ(29-40) peptide (or a tag fused to it) to detect the co-precipitated peptide.

-

Structural Analysis

Understanding the three-dimensional structure of the Aβ(29-40)-ApoE complex is crucial for rational drug design.

NMR can provide high-resolution structural information of proteins and protein-peptide complexes in solution.

If the complex can be crystallized, X-ray crystallography can provide an atomic-level structure.

In the absence of experimental structures, computational approaches can be used to model the interaction and predict the stability of the complex.[19][20] These methods can also help in identifying key residues involved in the interaction.

Cell-Based Assays

Cell-based assays are essential for studying the functional consequences of the Aβ(29-40)-ApoE interaction in a more physiological context.

These assays measure the effect of ApoE on the uptake and clearance of Aβ(29-40) by different cell types, such as astrocytes and microglia.

Experimental Protocol: Cellular Aβ(29-40) Uptake Assay

-

Cell Culture:

-

Culture primary astrocytes or microglia in appropriate media.

-

-

Treatment:

-

Treat the cells with fluorescently labeled Aβ(29-40) peptide in the presence or absence of different isoforms of ApoE.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.

-

-

Analysis:

-

Wash the cells to remove unbound peptide.

-

Quantify the amount of internalized peptide using fluorescence microscopy, flow cytometry, or a plate-based fluorescence reader.

-

Alternatively, lyse the cells and measure the amount of Aβ(29-40) by ELISA.

-

These assays assess the neurotoxic effects of the Aβ(29-40)-ApoE complex on neuronal cells.

Visualization of Key Pathways and Workflows

Aβ Processing and ApoE Interaction Pathway

Caption: Aβ processing pathway and its interaction with ApoE.

Experimental Workflow for SPR Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Therapeutic Implications and Future Directions